molecular formula C17H26N4O2S B6911472 N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B6911472
M. Wt: 350.5 g/mol
InChI Key: PVEGYBYDAQWFOV-UHFFFAOYSA-N
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Description

N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound that features a piperidine ring, a pyrrolidinone moiety, and a thiazole ring

Properties

IUPAC Name

N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2S/c1-13-4-2-7-20(11-13)9-6-18-15(22)10-14-12-24-17(19-14)21-8-3-5-16(21)23/h12-13H,2-11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEGYBYDAQWFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCNC(=O)CC2=CSC(=N2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Introduction of the Pyrrolidinone Moiety: This step often involves the reaction of a suitable amine with a lactam or a cyclic anhydride.

    Thiazole Ring Formation: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones.

    Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine and thiazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce secondary amines, and substitution can introduce various functional groups onto the piperidine or thiazole rings.

Scientific Research Applications

N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders, due to its potential activity on neurotransmitter receptors.

    Pharmacology: The compound can be studied for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Materials Science: It may be used in the design of novel materials with specific electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(3-methylpiperidin-1-yl)ethyl]-2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]acetamide shares structural similarities with other compounds containing piperidine, pyrrolidinone, and thiazole rings.
  • Examples: this compound, this compound.

Uniqueness

  • The unique combination of the piperidine, pyrrolidinone, and thiazole rings in this compound provides it with distinct chemical and biological properties.
  • Its potential to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

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